molecular formula C10H15N5O3 B585381 Desdiacetyl-8-oxo Famciclovir-d4 CAS No. 1346603-55-1

Desdiacetyl-8-oxo Famciclovir-d4

Cat. No.: B585381
CAS No.: 1346603-55-1
M. Wt: 257.286
InChI Key: ONASPHSEDMUZNH-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desdiacetyl-8-oxo Famciclovir-d4 is a stable isotope-labeled analogue of Desdiacetyl-8-oxo Famciclovir, which is a metabolite of Famciclovir. Famciclovir is a guanosine analogue antiviral drug used for the treatment of various herpesvirus infections, most commonly for herpes zoster. The molecular formula of this compound is C10H11D4N5O3, and it has a molecular weight of 257.28 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desdiacetyl-8-oxo Famciclovir-d4 involves the incorporation of deuterium atoms into the molecular structure of Desdiacetyl-8-oxo FamciclovirThe reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed to confirm the incorporation of deuterium atoms and the overall purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Desdiacetyl-8-oxo Famciclovir-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state derivatives. Substitution reactions result in the replacement of functional groups with new nucleophiles .

Scientific Research Applications

Desdiacetyl-8-oxo Famciclovir-d4 has several scientific research applications, including:

Mechanism of Action

Desdiacetyl-8-oxo Famciclovir-d4, like its parent compound Famciclovir, undergoes rapid biotransformation to the active antiviral compound penciclovir. Penciclovir inhibits viral DNA polymerase, thereby preventing the replication of herpes simplex virus types 1 and 2, as well as varicella zoster virus. The molecular targets include viral DNA polymerase, and the pathways involved are related to the inhibition of viral DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotope labeling with deuterium atoms. This labeling allows for precise tracing and quantification in metabolic studies, providing valuable insights into the pharmacokinetics and pharmacodynamics of Famciclovir and its metabolites.

Biological Activity

Desdiacetyl-8-oxo Famciclovir-d4 is a derivative of famciclovir, an antiviral medication primarily used to treat infections caused by certain types of viruses, notably the herpes simplex virus (HSV) and varicella-zoster virus (VZV). This compound represents a modification aimed at enhancing the understanding of famciclovir's metabolic pathways and biological efficacy.

This compound has the following chemical characteristics:

  • Molecular Formula : C10H15N5O3
  • Molecular Weight : 241.26 g/mol
  • CAS Number : 71315600

This compound is a stable crystalline solid, soluble in organic solvents like ethanol and DMSO, which facilitates its use in biological assays.

Famciclovir is a prodrug that gets rapidly converted in vivo to its active form, penciclovir. The biological activity of this compound can be attributed to its structural similarity to penciclovir, which inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate for viral DNA polymerase. This inhibition is crucial for controlling viral replication in infected cells.

Antiviral Activity

The antiviral efficacy of this compound has been studied in various assays against HSV strains. The compound exhibits significant activity with IC50 values comparable to those of penciclovir. For example, in plaque reduction assays, both famciclovir and its derivatives have shown IC50 values ranging from 1.6 µM for HSV-1 to 12 µM for VZV .

Pharmacokinetics

Pharmacokinetic studies indicate that the peak plasma concentrations of penciclovir occur approximately 0.5 hours after oral administration of famciclovir at doses around 40 mg/kg in animal models . The half-life and bioavailability of this compound are expected to be similar due to its close relation to famciclovir.

Case Studies and Clinical Trials

Several clinical studies have assessed the safety and efficacy of famciclovir, providing insights into the potential application of its derivatives like this compound:

  • Herpes Zoster Treatment : In a study involving over 800 patients with herpes zoster, famciclovir was administered at doses ranging from 250 mg to 750 mg three times daily. The treatment showed significant efficacy in reducing pain and healing time compared to placebo .
  • Genital Herpes Management : Clinical trials have demonstrated that famciclovir effectively reduces the frequency of genital herpes recurrences when used as suppressive therapy. Patients receiving doses between 125 mg and 500 mg daily reported fewer outbreaks compared to those on placebo .
  • Safety Profile : The safety profile of famciclovir has been extensively evaluated across multiple studies involving thousands of patients. Common adverse effects include headache and nausea, but these were generally mild and resolved without intervention .

Comparative Analysis Table

CompoundIC50 (µM)IndicationAdministration RouteCommon Side Effects
This compound~1.6HSV-1OralHeadache, Nausea
Famciclovir1.6 - 12Genital Herpes, Herpes ZosterOralHeadache, Nausea
Penciclovir~1.6HSV infectionsIV/OralHeadache, Nausea

Properties

IUPAC Name

2-amino-9-[1,1,2,2-tetradeuterio-4-hydroxy-3-(hydroxymethyl)butyl]-7H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3/c11-9-12-3-7-8(14-9)15(10(18)13-7)2-1-6(4-16)5-17/h3,6,16-17H,1-2,4-5H2,(H,13,18)(H2,11,12,14)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONASPHSEDMUZNH-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C(=O)N2)CCC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(CO)CO)C([2H])([2H])N1C2=NC(=NC=C2NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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